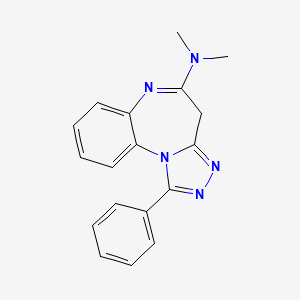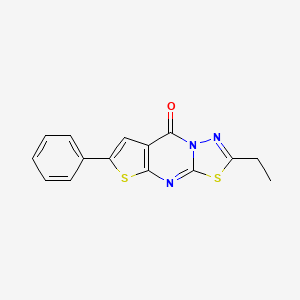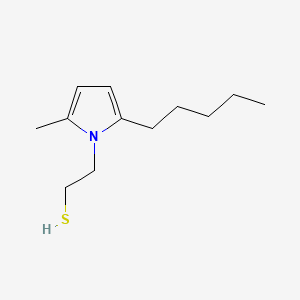
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-pentylpyrrole with ethanethiol under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound’s derivatives have potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is used in the development of materials with specific properties, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2-methyl-: This compound lacks the ethanethiol and pentyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrole, 2-ethyl-1-methyl-: This compound features an ethyl group instead of a pentyl group, leading to variations in its physical and chemical behavior.
2-ethynyl-1-methyl-1H-pyrrole: This compound contains an ethynyl group, which significantly alters its reactivity compared to 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl-.
Eigenschaften
CAS-Nummer |
153687-02-6 |
|---|---|
Molekularformel |
C12H21NS |
Molekulargewicht |
211.37 g/mol |
IUPAC-Name |
2-(2-methyl-5-pentylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C12H21NS/c1-3-4-5-6-12-8-7-11(2)13(12)9-10-14/h7-8,14H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
TXKHTBIOMVKBCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(N1CCS)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


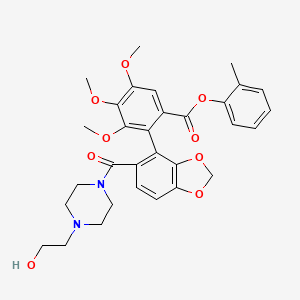
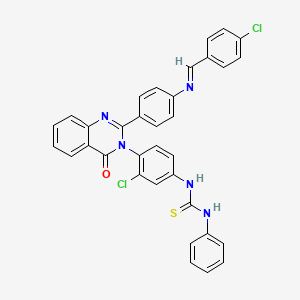
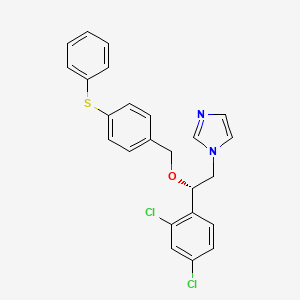
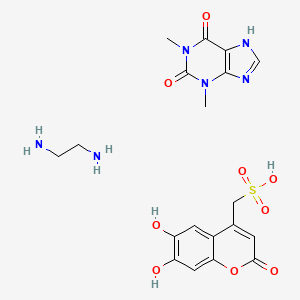
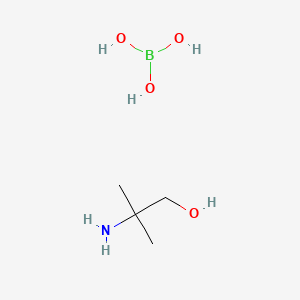
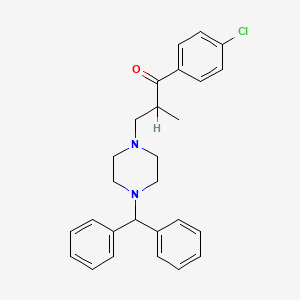
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
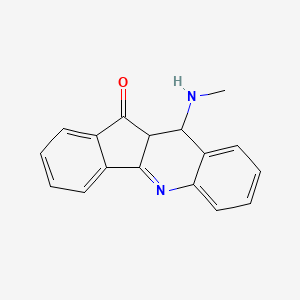



![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
